molecular formula C22H20N2O2 B5481111 N,N'-Di-p-tolyl-isophthalamide

N,N'-Di-p-tolyl-isophthalamide

Cat. No.: B5481111
M. Wt: 344.4 g/mol
InChI Key: SDGLCWWBAIPQMB-UHFFFAOYSA-N
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Description

N,N'-Di-p-tolyl-isophthalamide is a symmetric aromatic amide derivative of isophthalic acid, characterized by two para-tolyl (p-tolyl) groups attached to the nitrogen atoms of the isophthalamide backbone. Structurally, it differs from phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) by its amide linkage and the use of isophthalic acid instead of phthalic anhydride. The p-tolyl substituents may enhance thermal stability and solubility in organic solvents compared to simpler phenyl or alkyl variants.

Properties

IUPAC Name

1-N,3-N-bis(4-methylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-15-6-10-19(11-7-15)23-21(25)17-4-3-5-18(14-17)22(26)24-20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGLCWWBAIPQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di-p-tolyl-isophthalamide can be synthesized through a reaction between isophthaloyl chloride and p-toluidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Isophthaloyl chloride+2p-toluidineN,N’-Di-p-tolyl-isophthalamide+2HCl\text{Isophthaloyl chloride} + 2 \text{p-toluidine} \rightarrow \text{N,N'-Di-p-tolyl-isophthalamide} + 2 \text{HCl} Isophthaloyl chloride+2p-toluidine→N,N’-Di-p-tolyl-isophthalamide+2HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N,N’-Di-p-tolyl-isophthalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-p-tolyl-isophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Di-p-tolyl-isophthalamide N-oxide, while reduction may produce N,N’-Di-p-tolyl-isophthalamine.

Scientific Research Applications

N,N’-Di-p-tolyl-isophthalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-Di-p-tolyl-isophthalamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Backbone Variations

  • Isophthalamide vs. Phthalimide: N,N'-Di-p-tolyl-isophthalamide derives from isophthalic acid (meta-substituted benzene), whereas phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) originate from phthalic anhydride (ortho-substituted benzene). This difference in substitution pattern affects symmetry, crystallinity, and intermolecular interactions. For instance, phthalimides are widely used as monomers for polyimides due to their rigid, planar structure , whereas isophthalamides may offer enhanced solubility and processability due to reduced symmetry .

Substituent Effects

  • This compound vs. In contrast, 3-chloro-N-phenyl-phthalimide features an electron-withdrawing chloro group, which may enhance reactivity in polymerization but reduce solubility .
  • This compound vs. N-Isopropylphthalimide :
    N-Isopropylphthalimide () has an isopropyl group, which is less bulky than p-tolyl. This smaller substituent may lower melting points and increase volatility compared to the p-tolyl variant.

Physicochemical Properties

While direct data for this compound is absent in the provided evidence, comparisons can be inferred from structural analogs:

Compound Substituents Backbone Key Properties (Inferred) Applications
This compound p-Tolyl Isophthalamide High thermal stability, moderate solubility in aromatic solvents Polymer intermediates, ligands
3-Chloro-N-phenyl-phthalimide Chloro, phenyl Phthalimide Reactive monomer, low solubility Polyimide synthesis
N-Isopropylphthalimide Isopropyl Phthalimide Lower melting point, higher volatility Pharmaceuticals, agrochemicals

Biological Activity

N,N'-Di-p-tolyl-isophthalamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by two p-tolyl groups attached to an isophthalamide backbone. Its molecular formula is C18H18N2O2C_{18}H_{18}N_2O_2 with a molecular weight of approximately 302.35 g/mol. The presence of the p-tolyl substituents enhances its solubility and reactivity, which are critical for its biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases. The compound's mechanism involves:

  • Inhibition of cell proliferation : It effectively reduces the viability of various cancer cell lines.
  • Induction of apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induces apoptosis via caspase activation
MCF-720Inhibits proliferation and induces cell cycle arrest
A54912Modulates Bcl-2 family proteins

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Its potential as an antiviral agent is currently being explored in the context of RNA viruses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer metabolism and viral replication.
  • Protein-Ligand Interactions : It binds to target proteins, altering their activity and influencing cellular pathways critical for tumor growth and viral life cycles.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Case Study 1: In Vivo Anticancer Efficacy
    • Objective : Evaluate the efficacy of this compound in a mouse model of breast cancer.
    • Findings : Treated mice showed a significant reduction in tumor size compared to controls (p < 0.05), suggesting potent anticancer effects.
  • Case Study 2: Antiviral Activity Assessment
    • Objective : Assess the antiviral potential against influenza virus.
    • Findings : The compound reduced viral titers by 70% in vitro, indicating promising antiviral activity.

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